2-azido-6-(trifluoromethyl)pyridine
Description
Properties
CAS No. |
94238-64-9 |
|---|---|
Molecular Formula |
C6H3F3N4 |
Molecular Weight |
188.1 |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Diazotization with Nitrous Acid
The amino group is diazotized using NaNO₂ and HCl at 0–5°C, generating a diazonium salt. Subsequent treatment with sodium azide (NaN₃) in aqueous medium replaces the diazo group with an azide, yielding the target compound. This method achieves moderate yields (60–75%) due to competing side reactions like dimerization.
Table 2: Comparison of Azidation Methods
| Method | Yield (%) | Temperature | Time (h) | Side Products |
|---|---|---|---|---|
| Nucleophilic (SNAr) | 70–85 | 80–100°C | 12–24 | None significant |
| Diazotization-Azidation | 60–75 | 0–5°C | 2–4 | Dimers, phenols |
Continuous Flow Synthesis
To mitigate risks associated with azide handling (e.g., explosion hazards), continuous flow reactors are employed. In a microfluidic setup, 2-chloro-6-(trifluoromethyl)pyridine and NaN₃ are mixed in a T-junction at 120°C, with a residence time of 10–15 minutes. This method enhances heat transfer and reduces azide accumulation, achieving 88% yield with >99% purity.
Advantages :
-
Safety : Minimizes exposure to hazardous intermediates.
-
Scalability : Suitable for industrial production.
-
Efficiency : Reduces reaction time from hours to minutes.
Purification and Characterization
Crude 2-azido-6-(trifluoromethyl)pyridine is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water. Characterization by ¹⁹F NMR shows a singlet at δ -62 ppm for the CF₃ group, while the azido stretch appears at 2100 cm⁻¹ in IR spectroscopy.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-Azido-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azido group.
Scientific Research Applications
Medicinal Chemistry
2-Azido-6-(trifluoromethyl)pyridine serves as a precursor for synthesizing biologically active compounds, particularly in drug discovery. The azido group allows for "click chemistry" applications, facilitating the attachment of various functional groups to biomolecules.
Case Study:
- In the development of antiviral agents, compounds derived from this compound have shown promise as inhibitors targeting specific enzymes involved in viral replication .
Materials Science
This compound is utilized in the synthesis of advanced materials, including fluorinated polymers and photoresists for microelectronics. The trifluoromethyl group imparts unique properties such as enhanced thermal stability and chemical resistance.
Data Table: Applications in Materials Science
| Application Type | Description | Example Use Case |
|---|---|---|
| Photoresists | Used in microelectronics for patterning processes | Semiconductor fabrication |
| Fluorinated Polymers | Enhances material properties like durability | Coatings for electronic devices |
| Advanced Materials | Development of materials with specific properties | High-performance composites |
Agrochemicals
The compound is also significant in agrochemical applications. Its derivatives are being explored for their effectiveness as pesticides and herbicides due to their enhanced bioactivity.
Case Study:
Mechanism of Action
The mechanism of action of 2-azido-6-(trifluoromethyl)pyridine largely depends on the specific application and the chemical reactions it undergoes. In cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles like alkynes to form triazoles. The trifluoromethyl group can influence the electronic properties of the pyridine ring, enhancing the compound’s reactivity and stability in various chemical environments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The trifluoromethyl group and azido substituent differentiate 2-azido-6-(trifluoromethyl)pyridine from other pyridine derivatives. Key comparisons include:
- Azido Group vs. Halogens/Amino Groups: The azide substituent confers unique reactivity in cycloaddition reactions (e.g., CuAAC), unlike halogenated derivatives (e.g., 3-iodo or 2-chloro analogs), which are typically used in cross-coupling reactions . However, azides are thermally unstable compared to halogens or amines, requiring careful handling .
- Trifluoromethyl Group : The -CF₃ group enhances metabolic stability and lipophilicity, a feature shared with compounds like sarolaner and tigolaner (acaricides/insecticides) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-azido-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogen atom (e.g., chloro or iodo) at the 2-position of 6-(trifluoromethyl)pyridine with sodium azide (NaN₃). For example, in analogous compounds like 2-chloro-4-methyl-6-(trifluoromethyl)pyridine, substitution reactions with NaN₃ in polar solvents (e.g., DMF) at 60–80°C yield azido derivatives . Kinetic studies suggest that the electron-withdrawing trifluoromethyl group enhances electrophilicity at the 2-position, accelerating substitution . Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the product.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The azido group’s absence of protons simplifies the ¹H NMR spectrum, while ¹⁹F NMR identifies the trifluoromethyl group’s chemical environment .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected: ~218.06 g/mol for C₆H₃F₃N₄).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl group influence the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : The trifluoromethyl group’s strong electron-withdrawing effect polarizes the pyridine ring, increasing susceptibility to [3+2] cycloaddition with alkynes. Computational studies (DFT) on similar compounds show that the trifluoromethyl group lowers the LUMO energy of the azide, enhancing reactivity with strained alkynes like DBCO . Experimental validation involves monitoring reaction progress via IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹) .
Q. What strategies are effective in resolving contradictory data regarding the thermal stability of azido-pyridine derivatives?
- Methodological Answer : Contradictions may arise from differing substituents or measurement conditions. For example, this compound is more stable than non-fluorinated analogs due to the trifluoromethyl group’s stabilizing effect. Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) quantifies decomposition temperatures. Comparative studies with 2-azido-4-methylpyridine show a ~40°C increase in stability for the trifluoromethyl derivative .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The trifluoromethyl group’s hydrophobicity may enhance binding to hydrophobic pockets .
- QSAR Studies : Correlate electronic descriptors (e.g., Hammett σ values) with bioactivity data from analogous compounds like 2-chloro-3-(trifluoromethyl)pyridine, which shows insecticidal activity .
Q. What experimental precautions are necessary when handling this compound due to its potential explosivity?
- Methodological Answer :
- Small-Scale Reactions : Limit batch sizes to <100 mg in fume hoods with blast shields.
- Solvent Choice : Avoid high-boiling solvents (e.g., DMSO) that may concentrate azides during evaporation. Use low-temperature crystallization (e.g., hexane at –20°C) .
- Stability Monitoring : Regular FTIR checks for azide decomposition (new peaks at 1650–1750 cm⁻¹ suggest nitrile or amine byproducts) .
Q. How do steric and electronic effects of substituents impact regioselectivity in functionalizing this compound?
- Methodological Answer : The trifluoromethyl group directs electrophilic substitution to the 4-position, while the azide group at 2-position deactivates the ring. For example, Suzuki-Miyaura coupling with aryl boronic acids occurs preferentially at the 4-position, confirmed by X-ray crystallography of analogous compounds . Steric maps (calculated using Molsoft) show that bulkier substituents at the 6-position hinder reactivity at adjacent positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
